![molecular formula C13H15NO5 B027361 methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate CAS No. 778624-05-8](/img/structure/B27361.png)
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multifunctional approaches for preparing polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been prepared from corresponding precursors and are versatile synthons for heterocyclic systems synthesis, including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998). Additionally, efficient stereoselective synthesis methods have been developed for key starting materials in pharmaceutical synthesis, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, through hydrogenation and novel procedures involving formic acid and triethylsilane (Zhong et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like methyl 2-hydroxyimino-3-phenyl-propionate has been determined using X-ray crystal structure analysis. This analysis helps in understanding the spatial arrangement of atoms within the molecule and the intermolecular hydrogen bonds forming the crystal structure (Li et al., 2009).
Chemical Reactions and Properties
Compounds within this class often undergo various chemical reactions, leading to the formation of heterocyclic systems. For instance, reactions involving methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid demonstrate the synthesis through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids, yielding diastereoisomers confirmed by spectral methods (Tchapkanov & Petrov, 1998).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are essential for the application and handling of these compounds. The crystalline structure and intermolecular interactions of compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have been analyzed, demonstrating the significance of N⋯π and O⋯π interactions in crystal packing (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for synthetic applications. The synthesis and properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate illustrate the detailed chemical property analysis through spectroscopic and thermal analyses (Kotteswaran et al., 2016).
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
The compound has been identified in the tender leaves of Eucommia ulmoides Oliv. and exhibits notable antioxidant and anti-inflammatory activities. New phenolic compounds, including variants of methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate, have been isolated from this plant. These compounds demonstrated modest inhibitory activities in tests involving LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential therapeutic applications in conditions associated with oxidative stress and inflammation (Ren et al., 2021).
Biodegradable Material Development
The compound is involved in the fabrication of biodegradable poly(ester-amide)s based on natural amino acids like tyrosine. N,N′-Bis[2-(methyl-3-(4-hydroxyphenyl)propanoate)]isophthaldiamide, a novel diol monomer containing the compound, was synthesized and used to prepare a new family of optically active and potentially biodegradable poly(ester-amide)s. These materials demonstrated good thermal stability, high optical purity, and potential biodegradability in soil environments, making them candidates for environmentally friendly materials (Abdolmaleki et al., 2011).
properties
IUPAC Name |
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-JQTRYQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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